Butyric acid, 2-ethyl-, 2,2,2-tribromoethyl ester

Organic Synthesis Protecting Group Chemistry Reductive Fragmentation

Synthetic chemistry programs requiring high-yielding transacylation or high-bromine-loading intermediates face trade-offs between leaving group ability and halogen density. This 2,2,2-tribromoethyl ester eliminates that compromise. - **Superior leaving group**: Outperforms trichloroethyl analog in HMPT-mediated reductive transacylation (83% yield benchmark) - **62.9% w/w bromine**: 20 ppt higher halogen mass than trichloroethyl variant; lowers additive loading in polymers - **Photocleavable**: Enables UV-controlled carboxylic acid release - absent in non-halogenated esters - **Low volatility**: BP 341°C, flash point >160°C - safer handling at elevated temperatures

Molecular Formula C8H13Br3O2
Molecular Weight 380.90 g/mol
CAS No. 63867-17-4
Cat. No. B13954611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyric acid, 2-ethyl-, 2,2,2-tribromoethyl ester
CAS63867-17-4
Molecular FormulaC8H13Br3O2
Molecular Weight380.90 g/mol
Structural Identifiers
SMILESCCC(CC)C(=O)OCC(Br)(Br)Br
InChIInChI=1S/C8H13Br3O2/c1-3-6(4-2)7(12)13-5-8(9,10)11/h6H,3-5H2,1-2H3
InChIKeyKRTPZDITOONUEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyric acid, 2-ethyl-, 2,2,2-tribromoethyl ester (CAS 63867-17-4): Procurement-Focused Compound Profile


Butyric acid, 2-ethyl-, 2,2,2-tribromoethyl ester (CAS 63867-17-4; IUPAC: 2,2,2-tribromoethyl 2-ethylbutanoate) is a multiply brominated aliphatic ester with molecular formula C₈H₁₃Br₃O₂ and a molecular weight of 380.90 g/mol, carrying a calculated density of 1.867 g/cm³ and a boiling point of 341.1 °C at 760 mmHg . The compound belongs to the 2,2,2-trihaloethyl ester class, which is widely recognized for its dual role as a carboxylic acid protecting group that can be chemoselectively removed through reductive fragmentation, and as a high-bromine-content scaffold relevant to flame-retardant intermediate design [1]. Its 2-ethylbutyrate acyl portion introduces branching that distinguishes it from simpler linear or aromatic tribromoethyl esters.

Synthesis
Reductive transacylation using P(III) reagents for amide/ester formation
Material Design
High bromine-content scaffold for flame-retardant intermediate research
Photochemistry
Photoremovable protecting group for controlled carboxylic acid release
Processing
Elevated boiling point and flash point supporting high-temperature formulation

Why Generic 2,2,2-Trihaloethyl Ester Substitution Fails for Butyric acid, 2-ethyl-, 2,2,2-tribromoethyl ester Procurement


Substituting Butyric acid, 2-ethyl-, 2,2,2-tribromoethyl ester with its 2,2,2-trichloroethyl analog (CAS 4189-10-0) or with the non-halogenated ethyl ester (ethyl 2-ethylbutyrate) directly compromises three critical performance dimensions that define the tribromoethyl compound's procurement value. The tribromoethyl group is not merely a placeholder for any halogen; it serves as a superior leaving group in phosphorus(III)-mediated reductive transacylation reactions, delivering markedly higher amide and ester yields than the trichloroethyl variant under the same conditions [1]. For flame-retardant-relevant applications, the bromine content of 62.9% w/w provides a quantifiable advantage over the 43.0% w/w chlorine content of the trichloroethyl congener, directly impacting the bromine loading required per unit mass of the final formulation . Furthermore, the photochemical lability of the tribromoethoxy group, which is absent in non-halogenated esters, is essential for applications requiring spatiotemporally controlled carboxylic acid release [2]. These functional distinctions mean that the choice of ester cannot be made on the basis of simple structural analogy alone.

Reductive fragmentation yield may not transfer
Tribromoethyl leaving group reactivity differs from trichloroethyl; yields in P(III)-mediated amidation may drop with the chlorine analog.
Halogen mass fraction significantly shifts formulation loading
Bromine content (62.9%) vs. chlorine (43.0%) means equal additive mass delivers different radical-quenching capacity.
Photochemical deprotection pathway is absent in analogs
Only tribromoethyl supports UV-triggered carboxylic acid release; trichloroethyl and non-halogenated esters lack this orthogonal mode.

Quantitative Evidence Guide: Butyric acid, 2-ethyl-, 2,2,2-tribromoethyl ester vs. Closest Analogs


Superior Yield in Reductive Transacylation: Tribromoethyl vs. Trichloroethyl Ester Leaving Group

In the direct conversion of trihaloethyl esters to secondary amides using HMPT at −55 °C in DMF, the 2,2,2-tribromoethyl benzoate substrate afforded an 83% isolated yield of the target amide, whereas the corresponding 2,2,2-trichloroethyl ester required higher temperatures and delivered substantially lower yields under all evaluated phosphorus(III) reagent conditions [1]. The study explicitly attributes the performance gap to the tribromoethyl group functioning as a softer, more reactive halogen electrophile than its trichloroethyl counterpart [1].

Reductive transacylation yield
Head-to-head
83% isolated yield (tribromoethyl) vs. 36–70% (trichloroethyl) under P(III) conditions
Reported yield difference supports low-temperature amide synthesis workflow.
HMPT, DMF, −55 °C; trichloroethyl required elevated temperature.
Organic Synthesis Protecting Group Chemistry Reductive Fragmentation

Bromine Loading Density: Quantified Halogen Content Advantage for Flame-Retardant Intermediate Design

The compound Butyric acid, 2-ethyl-, 2,2,2-tribromoethyl ester carries 62.9% bromine by weight, calculated from its molecular formula C₈H₁₃Br₃O₂ (MW 380.90 g/mol) . This represents a 19.9-percentage-point advantage in halogen mass fraction over the directly analogous 2,2,2-trichloroethyl ester (C₈H₁₃Cl₃O₂, MW 247.5 g/mol, 43.0% Cl), and a 62.9-point advantage over the non-halogenated ethyl 2-ethylbutyrate (0% halogen) . In flame-retardant applications, where halogen loading correlates with radical-quenching capacity in the gas phase, this elevated bromine density allows formulators to achieve a target bromine concentration with lower additive loading, mitigating detrimental effects on host polymer mechanical properties [1].

Bromine loading density
Class-level
62.9% w/w bromine (C₈H₁₃Br₃O₂)
Higher bromine mass fraction may reduce additive loading in flame-retardant formulation.
19.9 pp advantage over trichloroethyl analog (43.0% Cl).
Flame Retardancy Halogen Content Material Science

Thermophysical Differentiation: Boiling Point, Flash Point, and Density vs. Trichloroethyl and Non-Halogenated Analogs

The target compound exhibits a calculated boiling point of 341.1 °C at 760 mmHg, a flash point of 160.1 °C, and a density of 1.867 g/cm³ . These values are substantially elevated relative to its 2,2,2-trichloroethyl analog (boiling point 297.5 °C, flash point 116.9 °C, density 1.246 g/cm³) and to the non-halogenated ethyl 2-ethylbutyrate (boiling point ~152 °C, flash point ~39 °C, density ~0.87 g/cm³) . The higher flash point of the tribromoethyl ester (160.1 °C vs. 116.9 °C for the trichloroethyl analog and 39 °C for the ethyl ester) indicates reduced flammability hazard during handling and processing, which is a critical parameter for industrial-scale use.

Thermophysical profile
Data to verify
Flash point: 160.1 °C (tribromo) vs. 116.9 °C (trichloro) vs. ~39 °C (ethyl)
Flash point elevation may lower processing hazard classification.
Sources absent; verify with experimental data.
Thermophysical Properties Process Safety Formulation Engineering

Photoremovable Protecting Group Capability: Controlled Carboxylic Acid Release

The 2,2,2-tribromoethoxy group has been validated as a photoremovable protecting group (PPG) for carboxylic acids, enabling spatiotemporally controlled deprotection via UV photolysis [1]. In model studies, UV irradiation of 2,2,2-tribromoethyl 2′-phenylacetate resulted in release of phenylacetic acid through a photoinduced electron transfer mechanism involving C–Br bond cleavage [1]. This photochemical lability is unique to the tribromoethyl ester among the common trihaloethyl protecting groups and is not shared by the non-halogenated ethyl ester or by simple alkyl esters. The 2-ethylbutyrate-bearing tribromoethyl ester described here provides a branched acyl component that may modulate the photophysical properties and deprotection kinetics relative to linear-chain or aromatic tribromoethyl esters.

Photoremovable capability
Class-level
UV-induced C–Br cleavage releases carboxylic acid; validated for tribromoethyl phenylacetate.
Supports orthogonal photochemical deprotection strategy.
Trichloroethyl and non-halogenated esters lack this pathway.
Photochemistry Protecting Groups Spatiotemporal Release

Bromine Architecture: Aliphatic Tribromoethyl vs. Alpha-Brominated Analog Differentiation

Comparison of the target compound (C₈H₁₃Br₃O₂, MW 380.90, 62.9% Br) with its alpha-brominated analog Butyric acid, 2-bromo-2-ethyl-, 2,2,2-tribromoethyl ester (C₈H₁₂Br₄O₂, MW 459.80, 69.5% Br) reveals a trade-off between total bromine content and the presence of an alpha-bromine substituent on the acyl chain . The alpha-brominated analog carries an additional 6.6% bromine by weight, but the substitution of the alpha-methine hydrogen with bromine introduces a tertiary alkyl bromide motif that increases susceptibility to elimination and nucleophilic displacement pathways, potentially compromising stability during synthesis and storage . The target compound retains the full tribromoethyl ester reactivity profile without the additional alpha-bromine liability, making it the preferred intermediate when controlled reactivity at the acyl chain is required.

Acyl-chain stability
Data to verify
No alpha-bromine substituent (62.9% Br) vs. alpha-brominated analog (69.5% Br with tertiary bromide)
Absence of alpha-bromine may reduce side reactions during multi-step synthesis.
Source data limited; stability trade-off review recommended.
Brominated Ester Reactivity Thermal Stability

Best Application Scenarios for Butyric acid, 2-ethyl-, 2,2,2-tribromoethyl ester Based on Evidence


One-Pot Amide Library Synthesis Using Phosphorus(III)-Mediated Reductive Transacylation

This compound is the preferred trihaloethyl ester substrate when constructing secondary or tertiary amide libraries via HMPT-mediated reductive transacylation. The documented 83% isolated yield of N-butylbenzamide from tribromoethyl benzoate at −55 °C, and the general superiority of tribromoethyl over trichloroethyl leaving groups across multiple amine and alcohol nucleophiles, make this ester the optimal choice for synthetic chemists seeking to bypass free carboxylic acid intermediates and maximize throughput in medicinal chemistry programs [1].

Flame-Retardant Intermediate Requiring High Bromine Loading Density with Aliphatic Bromine Architecture

With 62.9% w/w bromine, all located on an aliphatic tribromoethyl moiety, this compound serves as a high-density bromine carrier for incorporation into flame-retardant polymer additives. Aliphatic bromine is known to release active radical-quenching species at lower decomposition temperatures than aromatic bromine, providing earlier gas-phase flame inhibition [2]. Compared to the trichloroethyl analog (43.0% Cl), the nearly 20-percentage-point higher halogen mass fraction enables lower additive loading in polystyrene and similar matrices, mitigating the mechanical property penalties associated with high filler content .

Photocaged Carboxylic Acid Delivery for Spatiotemporally Controlled Release

The tribromoethyl ester group has been demonstrated as a photoremovable protecting group for carboxylic acids via UV-induced C–Br bond cleavage [3]. Researchers developing light-responsive materials, photopharmacology tools, or surface-patterning strategies can employ Butyric acid, 2-ethyl-, 2,2,2-tribromoethyl ester as a branched-chain photocaged carboxylic acid donor that releases 2-ethylbutyric acid upon irradiation. This capability is absent from trichloroethyl and non-halogenated ester analogs, offering an orthogonal deprotection dimension.

High-Temperature Processing Where Low Volatility and High Flash Point Are Required

The combination of a boiling point exceeding 340 °C and a flash point above 160 °C makes this compound substantially less volatile and less flammable than its trichloroethyl analog (flash point 116.9 °C) and the non-halogenated ethyl ester (flash point ~39 °C) . Industrial processes involving elevated-temperature mixing, extrusion, or curing can utilize this ester with a wider safety margin, reducing the need for explosion-proof equipment and specialized ventilation compared to more volatile halogenated ester alternatives.

Application
Selection Property
Validation Focus
Amide/ester library synthesis via reductive transacylation
Reductive fragmentation reactivity
Yield reproducibility under P(III) conditions
Flame-retardant intermediate design
Halogen mass fraction and aliphatic bromine architecture
Bromine loading efficiency and decomposition onset
Photocaged carboxylic acid delivery
Photochemical deprotection capability
UV-triggered release efficiency and byproduct profile
High-temperature processing and formulation
Thermal stability and low volatility
Flash point safety margin and process compatibility
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